molecular formula C9H7BrN2OS B3027845 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole CAS No. 1415559-65-7

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

Cat. No. B3027845
CAS RN: 1415559-65-7
M. Wt: 271.14
InChI Key: QDSWVOIIURHOFF-UHFFFAOYSA-N
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Description

The compound 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole is a brominated thiazole derivative that is of interest due to its potential use in various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related brominated compounds and their derivatives have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of brominated thiazole derivatives is a topic of interest in the field of medicinal chemistry. For instance, bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes were synthesized and characterized, indicating the relevance of the 2-methoxypyridin-5-yl residue in the activity against various cell lines . Although not the exact compound , this demonstrates the synthetic approach to related structures, which could be adapted for the synthesis of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole.

Molecular Structure Analysis

The molecular structure of brominated thiazole derivatives is crucial for their biological activity. The paper on bromido gold(i) complexes provides insight into the characterization of such compounds, where substituents at different positions of the aryl ring were varied to determine their influence on biological activity . This suggests that the molecular structure of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole would also be significant in determining its reactivity and potential applications.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions, including nucleophilic substitution. For example, a bromobenzo thiadiazole reacted with nucleophiles to give derivatives with different substituents, demonstrating the reactivity of brominated compounds in substitution reactions . This information can be extrapolated to predict the reactivity of 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiazole derivatives are influenced by their molecular structure. The paper on the synthesis and antidepressant activity of bromo-imidazole derivatives discusses the determination of melting points and the use of X-ray diffraction data for structural confirmation . These methods could be applied to 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole to ascertain its physical properties and confirm its molecular structure.

Scientific Research Applications

1. Therapeutic Applications and Biological Activities

Thiazole derivatives, including structures similar to 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, have been recognized as compounds with significant biological activities. These compounds exhibit a wide range of therapeutic applications due to their antiviral, anticancer, antibacterial, antifungal, antimalarial, antiparkinsonian, and anti-inflammatory properties. The continuous exploration of thiazole derivatives has led to the discovery of novel drug molecules with advanced modes of action, showcasing the importance of these compounds in medicinal chemistry research (Sharma et al., 2019).

2. Pharmacological Potential and Patent Reviews

Reviews of patents on thiazole derivatives, including the period from 2008 to 2012, have highlighted the significance of these compounds in the pharmaceutical sector. Thiazole and its derivatives have been developed as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drugs. These reviews have underscored the therapeutic potential of thiazole-based compounds and their role in the development of drugs with lesser side effects, demonstrating the pharmacological versatility of thiazole derivatives (Leoni et al., 2014).

3. Synthesis Methods and Properties

The synthesis methods and properties of thiazolopyridines, a class closely related to 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole, have been systematically studied. These compounds are acknowledged for their diverse biological effects, including analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. The literature emphasizes the importance of thiazolopyridines in the directed synthesis of new physiologically active substances, further confirming the medicinal relevance of these heterocyclic compounds (Chaban, 2015).

4. Molecular Docking Studies

In addition to their biological activities, thiazole derivatives have been the subject of molecular docking studies. These studies aim to understand the interactions of these compounds with various biological targets, providing insights into their potential as therapeutic agents. This research area is crucial for designing and developing new drugs based on thiazole scaffolds, which could lead to alternative treatments for various conditions (Raut et al., 2020).

Safety And Hazards

The safety information for 4-Bromo-2-(6-methoxypyridin-2-yl)thiazole includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statement P261 is also provided . The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" .

properties

IUPAC Name

4-bromo-2-(6-methoxypyridin-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-13-8-4-2-3-6(11-8)9-12-7(10)5-14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSWVOIIURHOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=NC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701259358
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(6-methoxypyridin-2-yl)thiazole

CAS RN

1415559-65-7
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415559-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(4-bromo-2-thiazolyl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701259358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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